2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-11-18-19-15-7-8-16(20-23(11)15)22-9-12(10-22)21(2)26(24,25)14-6-4-3-5-13(14)17/h3-8,12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBOLRACQNAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates multiple functional groups that may interact with various biological targets, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 376.4 g/mol. The structure features a benzenesulfonamide core modified with a fluoro group, an N-methyl group, and a triazolo-pyridazinyl azetidinyl moiety. This arrangement is expected to influence its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 2320680-88-2 |
Mechanisms of Biological Activity
The biological activity of this compound is likely linked to its interactions with specific enzymes and receptors. The presence of the triazolo-pyridazine moiety suggests potential inhibitory effects on key biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cancer progression.
- Receptor Modulation : It could potentially modulate receptor interactions that are crucial for cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in vitro and in vivo:
In Vitro Studies
Research has indicated that this compound exhibits significant binding affinity towards certain kinases associated with tumor growth. For instance:
- Kinase Inhibition : Preliminary results suggest that this compound inhibits the activity of specific receptor tyrosine kinases (RTKs), which are often dysregulated in cancerous cells.
In Vivo Studies
In animal models, the compound has shown promise in reducing tumor sizes and improving survival rates:
- Efficacy Against Tumors : In murine models of cancer, doses ranging from 10 to 50 mg/kg resulted in a significant reduction in tumor burden compared to control groups.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Comparative Insights
Electronic and Steric Effects
Pharmacokinetic Considerations
- Metabolic Stability : Thioether-containing compounds () may exhibit susceptibility to oxidative metabolism, whereas sulfonamides (target compound, ) are generally more stable .
Research Findings and Hypotheses
Kinase Inhibition Potential: The triazolopyridazine core is common in kinase inhibitors (e.g., JAK/STAT inhibitors), with azetidine linkers often improving potency by reducing entropy loss upon binding .
Selectivity Trends : The 2-fluoro substitution in the target compound may reduce off-target effects compared to bulkier substituents (e.g., trifluoromethyl in ) .
Q & A
What are the optimal synthetic routes for 2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide, and how do reaction conditions influence yield?
Basic Research Question
The compound’s synthesis involves coupling sulfonyl chlorides with amine-containing intermediates. A common method uses 3,5-lutidine as a base to facilitate nucleophilic substitution between the sulfonyl chloride and the azetidine-3-amine derivative (e.g., 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation.
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
